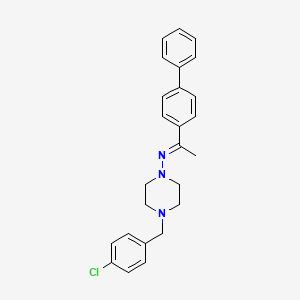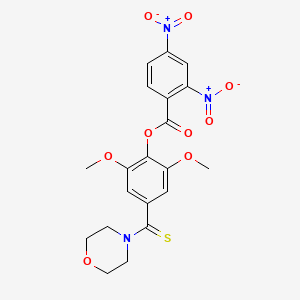
N-(1-(1,1'-Biphenyl)-4-ylethylidene)-4-(4-chlorobenzyl)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1,1’-Biphenyl)-4-ylethylidene)-4-(4-chlorobenzyl)-1-piperazinamine is a complex organic compound that features a biphenyl group, a chlorobenzyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1,1’-Biphenyl)-4-ylethylidene)-4-(4-chlorobenzyl)-1-piperazinamine typically involves multi-step organic reactions. One possible route includes:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Formation of the Chlorobenzyl Group: The chlorobenzyl group can be added through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the biphenyl or chlorobenzyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or alkylating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules or its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry
In industry, it might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-(1,1’-Biphenyl)-4-ylethylidene)-4-(4-chlorobenzyl)-1-piperazinamine would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1,1’-Biphenyl)-4-ylethylidene)-4-(4-fluorobenzyl)-1-piperazinamine
- N-(1-(1,1’-Biphenyl)-4-ylethylidene)-4-(4-bromobenzyl)-1-piperazinamine
Uniqueness
The uniqueness of N-(1-(1,1’-Biphenyl)-4-ylethylidene)-4-(4-chlorobenzyl)-1-piperazinamine lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H26ClN3 |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-phenylphenyl)ethanimine |
InChI |
InChI=1S/C25H26ClN3/c1-20(22-9-11-24(12-10-22)23-5-3-2-4-6-23)27-29-17-15-28(16-18-29)19-21-7-13-25(26)14-8-21/h2-14H,15-19H2,1H3/b27-20+ |
InChI Key |
HBDNRZQPLWTKBH-NHFJDJAPSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15038068.png)
![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-2-chlorobenzamide](/img/structure/B15038075.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15038079.png)
![(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15038085.png)
![4-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazono)methyl]-2-methoxyphenyl acetate](/img/structure/B15038087.png)
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B15038092.png)
![ethyl (2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15038094.png)
![3-(naphthalen-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15038100.png)
![methyl 4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B15038105.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15038114.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B15038125.png)
![(5Z)-5-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15038144.png)
